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Compound of Interest

Compound Name: 3-lodopyridin-2(1H)-one

Cat. No.: B181410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
lodopyridin-2(1H)-one. Due to the limited availability of direct experimental data in publicly
accessible literature, this guide leverages predictive models for NMR, IR, and MS data to offer
a robust reference for researchers engaged in the synthesis, characterization, and application
of this heterocyclic compound. The methodologies presented are based on established
protocols for similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-lodopyridin-2(1H)-one.
These predictions are derived from computational models and provide expected values for key
spectroscopic parameters.

Table 1: Predicted *H NMR Spectral Data of 3-
lodopyridin-2(1H)-one
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. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . L
Shift (6, ppm) Multiplicity Constant (J, Hz)
J(H4,H5) = ~7-8 Hz,
H4 75-77 Doublet of doublets
J(H4,H6) = ~2-3 Hz
) J(H5,H4) = ~7-8 Hz,
H5 6.2-6.4 Triplet
J(H5,H6) = ~7-8 Hz
J(H6,H5) = ~7-8 Hz,
H6 7.8-8.0 Doublet of doublets
J(H6,H4) = ~2-3 Hz
NH 12.0-13.0 Broad Singlet

Note: Predictions are based on standard NMR prediction algorithms and may vary depending
on the solvent and experimental conditions.

Table 2: Predicted **C NMR Spectral Data of 3-
lodopyridin-2(1H)-one

Carbon Assignment Predicted Chemical Shift (8, ppm)
C2 (C=0) 160 - 165

C3(C-l) 85 - 95

Cc4 140 - 145

C5 105 - 110

C6 145 - 150

Note: These chemical shifts are predicted and serve as a guideline for spectral interpretation.

Table 3: Predicted Infrared (IR) Spectroscopy Data of 3-
lodopyridin-2(1H)-one
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Predicted Wavenumber

Vibrational Mode Intensity
(cm™)

N-H Stretch 3100 - 3000 Medium, Broad

C-H Stretch (Aromatic) 3050 - 3000 Medium

C=0 Stretch (Amide) 1680 - 1650 Strong

C=C Stretch (Aromatic) 1600 - 1550 Medium-Strong

C-N Stretch 1300 - 1200 Medium

C-| Stretch 600 - 500 Medium

Note: Predicted IR frequencies are based on computational models. Experimental values may

differ slightly.

Table 4: Predicted Mass Spectrometry (MS) Data of 3-

lodopyridin-2(1H)-one
lon Predicted m/z Relative Abundance
[M]* 220.94 High
[M-H]* 219.93 Moderate
[M-CO]* 192.94 Moderate
[M-1]* 93.04 Low
[CsHaNO]* 94.03 Moderate

Note: Fragmentation patterns are predicted based on typical electron ionization (El) mass
spectrometry behavior.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of 3-lodopyridin-2(1H)-one, adapted from procedures for similar pyridin-2-one
derivatives.
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Synthesis of 3-lodopyridin-2(1H)-one

A common route to synthesize 3-halopyridin-2(1H)-ones involves the halogenation of the

corresponding pyridin-2(1H)-one.

Materials:

2-Hydroxypyridine (pyridin-2(1H)-one)

N-lodosuccinimide (NIS)

Acetonitrile (anhydrous)

Inert gas (Argon or Nitrogen)

Procedure:

In a round-bottom flask, dissolve 2-hydroxypyridine in anhydrous acetonitrile under an inert
atmosphere.

Cool the solution to 0 °C using an ice bath.

Add N-lodosuccinimide (NIS) portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate.

Extract the product with an organic solvent such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

o Sample Preparation: Dissolve approximately 5-10 mg of purified 3-lodopyridin-2(1H)-one in
a suitable deuterated solvent (e.g., DMSO-des, CDCI3) in a 5 mm NMR tube.

e 'H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum. Typical
parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation
delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans compared to *H NMR will be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy[1]

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of the ATR accessory.

e Acquisition: Record the spectrum in the range of 4000-400 cm~1. A background spectrum of
the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)[2]

e Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Acquisition (LC-MS): Introduce the sample into the mass spectrometer via a liquid
chromatography system. For direct infusion, introduce the sample solution directly into the

ion source.

« lonization: Use a suitable ionization technique, such as Electrospray lonization (ESI) or
Electron lonization (EI).

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of 3-
lodopyridin-2(1H)-one.
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Workflow for Synthesis and Characterization of 3-lodopyridin-2(1H)-one
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Caption: General workflow for the synthesis and characterization of 3-lodopyridin-2(1H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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